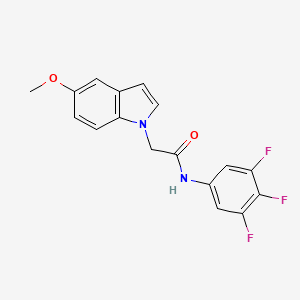![molecular formula C17H15N3O2S B10983798 3-methyl-N-[3-(methylsulfanyl)phenyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10983798.png)
3-methyl-N-[3-(methylsulfanyl)phenyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[3-(methylsulfanyl)phenyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound with a unique structure that includes a phthalazine core, a carboxamide group, and a methylsulfanyl phenyl substituent
Preparation Methods
The synthesis of 3-methyl-N-[3-(methylsulfanyl)phenyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Methylsulfanyl Phenyl Group: The methylsulfanyl phenyl group is attached via a substitution reaction, often using a halogenated precursor and a thiol reagent.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-methyl-N-[3-(methylsulfanyl)phenyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phthalazine core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
3-methyl-N-[3-(methylsulfanyl)phenyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-(methylsulfanyl)phenyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar compounds to 3-methyl-N-[3-(methylsulfanyl)phenyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide include other phthalazine derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific activities and applications. For example:
Phthalazine Derivatives: Compounds with variations in the substituents on the phthalazine core may exhibit different biological activities.
Carboxamide Compounds: Other carboxamide-containing compounds may have different pharmacological profiles.
Methylsulfanyl Phenyl Compounds: Variations in the phenyl substituents can lead to differences in chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Properties
Molecular Formula |
C17H15N3O2S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-methyl-N-(3-methylsulfanylphenyl)-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C17H15N3O2S/c1-20-17(22)14-9-4-3-8-13(14)15(19-20)16(21)18-11-6-5-7-12(10-11)23-2/h3-10H,1-2H3,(H,18,21) |
InChI Key |
ZBLCRYCAWPRKFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC(=CC=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-chloropyridazin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B10983716.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-5-methoxy-3-methyl-1H-indole-2-carboxamide](/img/structure/B10983720.png)
![N-[4-(2-hydroxyethoxy)phenyl]-2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10983727.png)
![2-(1H-benzimidazol-2-yl)-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B10983732.png)
![methyl N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]glycinate](/img/structure/B10983743.png)
![Furan-2-yl[5-hydroxy-4-(piperidin-1-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B10983745.png)

methanone](/img/structure/B10983757.png)
![1-[3-(1H-benzimidazol-2-yl)propyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10983768.png)
![methyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B10983778.png)
![Ethyl (2-{[(2,3-dimethylquinoxalin-6-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10983786.png)

![2-(2-methyl-1H-indol-3-yl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B10983796.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B10983799.png)
